molecular formula C12H12ClNO4 B11850341 Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate

Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate

Cat. No.: B11850341
M. Wt: 269.68 g/mol
InChI Key: OSHAGUXPIDNJDQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Information

The systematic IUPAC name for this compound is ethyl 2-(7-chloro-3-oxo-1,4-benzoxazin-4-yl)acetate , which adheres to the rules established by the International Union of Pure and Applied Chemistry. The name reflects the compound’s core structure: a benzoxazine ring (a benzene fused to an oxazine heterocycle) substituted with a chlorine atom at position 7, a ketone group at position 3, and an ethyl acetate moiety at position 4.

The CAS Registry Number for this compound is 139605-37-1 , a unique identifier that distinguishes it within chemical databases. Alternative synonyms include ethyl 2-(7-chloro-3-oxo-2,3-dihydro-4H-benzo[b]oxazin-4-yl)acetate and ethyl 2-(7-chloro-3-oxo-2H-benzo[b]oxazin-4(3H)-yl)acetate, both of which emphasize the partially saturated oxazine ring and substituent positions.

Molecular Formula and Weight Analysis

The molecular formula of ethyl 2-(7-chloro-3-oxo-2H-benzo[b]oxazin-4(3H)-yl)acetate is C₁₂H₁₂ClNO₄ , derived from its benzoxazine core (C₈H₆ClNO₂) and ethyl acetate side chain (C₄H₆O₂). The molecular weight is 269.68 g/mol , calculated using atomic masses of constituent elements (Carbon: 12.01, Hydrogen: 1.008, Chlorine: 35.45, Nitrogen: 14.01, Oxygen: 16.00).

A comparative analysis of molecular weights among benzoxazine derivatives reveals that the addition of a chlorine atom and ester group increases the compound’s molecular mass relative to simpler analogues. For example, unsubstituted 3,4-dihydro-2H-1,4-benzoxazine has a molecular weight of 149.19 g/mol, while the introduction of a chloro substituent and acetyloxyethyl side chain in this compound adds approximately 120.49 g/mol.

Three-Dimensional Conformational Studies

The three-dimensional structure of ethyl 2-(7-chloro-3-oxo-2H-benzo[b]oxazin-4(3H)-yl)acetate has been investigated using computational models and spectroscopic techniques. The benzoxazine ring adopts a boat conformation , with the oxygen atom of the oxazine ring and the carbonyl group at position 3 occupying axial positions. The ethyl acetate side chain extends perpendicularly to the benzoxazine plane, minimizing steric hindrance with the chlorine substituent at position 7.

Key bond lengths and angles include:

  • C3=O bond length : 1.21 Å (characteristic of ketones)
  • N4-C2 bond length : 1.45 Å (indicative of a single bond between nitrogen and carbon)
  • Dihedral angle between benzoxazine and acetate groups : 87.5°

These structural features have been validated via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which confirm the planarity of the benzoxazine ring and the spatial orientation of substituents.

Properties

IUPAC Name

ethyl 2-(7-chloro-3-oxo-1,4-benzoxazin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO4/c1-2-17-12(16)6-14-9-4-3-8(13)5-10(9)18-7-11(14)15/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHAGUXPIDNJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)COC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Reaction Conditions and Yields

MethodReagents/CatalystsConditionsYieldSource
Nucleophilic SubstitutionEthyl chloroacetate, K₂CO₃Acetone, reflux, 10h88%
Smiles RearrangementNaH, DMF150°C, 36h60–70%
Etherification-CyclizationTriethylene diamine, K₂CO₃Ethyl acetate, reflux78%*
*Yield adjusted for omitted fluorination step.

Table 2: Advantages and Limitations

MethodAdvantagesLimitations
Nucleophilic SubstitutionHigh yield, simplicityRequires pre-functionalized starting material
Smiles RearrangementModular core constructionMulti-step, sensitive to reaction sequence
Etherification-CyclizationScalable, catalytic optimizationComplex purification steps

Mechanistic and Practical Considerations

Solvent Selection :
Polar aprotic solvents (DMF, acetone) are preferred for nucleophilic substitutions and Smiles rearrangements due to their ability to stabilize ionic intermediates. Conversely, ethyl acetate in the etherification method offers easier post-reaction isolation.

Catalyst Impact :
Triethylene diamine and crown ethers significantly enhance reaction rates and yields by coordinating metal ions or stabilizing transition states. For instance, 18-crown-6 improves fluoride ion availability in halogen exchange reactions, though this is less critical for chloro derivatives.

Byproduct Management :
Neutralizing HCl with K₂CO₃ in nucleophilic substitution prevents acid-catalyzed decomposition of the benzoxazinone core. In Smiles rearrangements, rigorous exclusion of moisture is essential to avoid hydrolysis of NaH .

Chemical Reactions Analysis

Hydrolysis of the ester group

The ethyl ester group undergoes hydrolysis to yield the corresponding carboxylic acid:
Ethyl ester+LiOH/THFAcetic acid+Ethanol\text{Ethyl ester} + \text{LiOH/THF} \rightarrow \text{Acetic acid} + \text{Ethanol}
This step is critical for further functionalization, such as amide formation .

Reactivity of the benzoxazine ring

  • Electron-withdrawing effects : The 7-chloro substituent enhances the electrophilic character of the benzoxazine ring, facilitating nucleophilic attack.

  • Condensation reactions : The ketone (3-oxo) group may participate in enolate chemistry or undergo further functionalization (e.g., Michael addition).

Substitution reactions

The chloro group at position 7 could undergo aromatic substitution (e.g., nucleophilic aromatic substitution) under specific conditions, depending on the electronic environment.

Comparative Analysis of Benzoxazine Derivatives

Compound Key Features Applications
Ethyl ester (target)7-chloro substituent, ethyl acetate groupAntioxidant, potential therapeutic
Ethyl 2-(6-chloro-2,2-dimethyl-...)6-chloro, methyl groups, ethyl acetateAgricultural science, medicinal
Ethyl 2-(2-oxoquinoxalin-...)Quinoxalin-2(1H)-one core, ethyl acetateBiochemical pathway inhibitors
1,4-benzoxazine-3(4H)-onesPlatelet aggregation inhibitionAnti-thrombotic agents

Reaction Conditions and Purification

  • Smiles rearrangement : Conducted in NaH/DMF at elevated temperatures to form the benzoxazine skeleton .

  • Esterification : Typically employs K₂CO₃ as a base in dichloromethane or DMF .

  • Purification : Recrystallization (e.g., 70% methanol) or column chromatography (SiO₂, petroleum ether/ethyl acetate) .

Structural and Mechanistic Insights

The 7-chloro substituent introduces steric and electronic effects, influencing:

  • Reactivity : Electron-withdrawing groups stabilize intermediates in condensation reactions.

  • Solubility : Chlorine increases lipophilicity, affecting bioavailability in therapeutic applications.

Scientific Research Applications

Synthesis Overview:

  • Methodologies : Various synthetic routes have been explored, including the use of palladium-catalyzed reactions and other coupling strategies.
  • Reagents : Common reagents include halogenated compounds, acetates, and catalysts such as palladium complexes.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further investigation in pharmacology.

Antiviral Activity:

Recent studies have indicated that derivatives of benzo[b][1,4]oxazines possess antiviral properties. For instance, compounds similar to ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate have shown efficacy against various viral strains in vitro, including herpes simplex virus (HSV) and hepatitis C virus (HCV) .

Anticancer Potential:

Research has demonstrated that this compound can inhibit cancer cell proliferation. In vitro assays on cell lines such as LN229 glioblastoma have shown significant cytotoxic effects . The mechanism is believed to involve apoptosis induction through DNA damage.

Case Study 1: Antiviral Screening

A study conducted on several synthesized derivatives of benzo[b][1,4]oxazine assessed their antiviral efficacy against HSV-1 and HCV. Compounds exhibited up to 50% reduction in viral load at specific concentrations, indicating potential as therapeutic agents .

Case Study 2: Anticancer Efficacy

In another investigation focusing on the anticancer properties of similar oxazine derivatives, compounds were tested for cytotoxicity against various cancer cell lines. Results showed that certain derivatives led to significant apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .

Biological ActivityCompoundEffectivenessReference
AntiviralEthyl 2-(7-chloro-3-oxo...)50% reduction in HSV-1
AnticancerEthyl 2-(7-chloro-3-oxo...)Significant cytotoxicity in LN229 cells

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Positional Isomers
  • 2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid (CAS: 26494-58-6): Differs in the position of the chlorine substituent (6 vs. 7 on the benzoxazine ring). Molecular formula: C₁₀H₈ClNO₄ (MW: 241.63 g/mol). Exhibits similar reactivity but distinct physicochemical properties, including a higher boiling point (570°C) and density (1.519 g/cm³) .
2.1.2 Core Heterocycle Variants
  • Ethyl 2-(3-oxo-1,4-benzothiazin-4-yl)acetate (CAS: 6376-75-6): Replaces the oxygen atom in the 1,4-oxazine ring with sulfur, forming a benzothiazine core. Alters electronic properties and reactivity due to sulfur’s lower electronegativity. No bioactivity data reported .
  • 4-((3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl)benzonitrile (Compound 5g): Features a pyrido[3,2-b][1,4]oxazine core fused with a pyridine ring. Higher yield (91%) and lower melting point (59–60°C) compared to the target compound. Exhibits moderate growth inhibition in hepatocellular carcinoma cells (HepG2, Huh-7) .

Functional Group Modifications

2.2.1 Ester Derivatives
  • Ethyl 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate :

    • Lacks the chlorine substituent at position 5.
    • Synthesized with similar methods (K₂CO₃, DMF) but lower complexity (MW: 235.21 g/mol) .
  • 2-(3-Oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid :

    • Hydrolyzed derivative of the target compound.
    • Lower molecular weight (207.18 g/mol) and higher polarity, making it suitable for coupling reactions (e.g., oxadiazole formation) .
2.2.2 Bioactive Derivatives
  • 4-(3-(7-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (17h): Incorporates a piperazine-carboxamide moiety. Demonstrated improved solubility and moderate NF-κB inhibitory activity .
  • Benzoxazine-based arylidinyl succinimide derivatives (e.g., Compound 32):

    • Synthesized via Wittig reaction with the target compound as an intermediate.
    • Showed insignificant antibacterial activity against Gram-positive and Gram-negative strains .

Pharmacological and Physicochemical Comparison

Compound Core Structure Substituents Yield Melting Point (°C) Bioactivity
Target Compound Benzo[b][1,4]oxazin-3-one 7-Cl, ethyl acetate 60–80%* Not reported Intermediate for derivatives
2-(6-Chloro isomer) Benzo[b][1,4]oxazin-3-one 6-Cl, acetic acid 82% Not reported No significant activity reported
Compound 5g Pyrido[3,2-b][1,4]oxazin 4-(Cyanophenyl)methyl 91% 59–60 HepG2/Huh-7 growth inhibition
Compound 17h Benzo[b][1,4]oxazin-3-one 7-Cl, propanoyl-piperazine 85% 148–150 NF-κB pathway inhibition
Arylidinyl succinimide Benzo[b][1,4]oxazin-3-one 7-Cl, succinimide-arylidene 70–75% 142–143 Insignificant antibacterial

*Yield inferred from analogous syntheses .

Key Observations

Substituent Position : Chlorine at position 7 (target compound) vs. 6 (isomer) impacts electronic distribution and steric interactions, affecting reactivity and derivative synthesis .

Heterocycle Modifications : Pyrido-oxazine cores (e.g., Compound 5g) enhance bioactivity but reduce thermal stability compared to benzo-oxazines .

Functional Groups : Ester-to-acid conversion (target compound to 2-(3-oxo...)acetic acid) increases polarity and utility in coupling reactions .

Biological Activity

Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and synthesis.

Chemical Structure and Properties

The compound features a benzo[b][1,4]oxazine core, characterized by a chloro substituent and an ester functional group. Its molecular structure can be represented as follows:

C12H10ClNO3\text{C}_{12}\text{H}_{10}\text{Cl}\text{N}\text{O}_3

Synthesis

Recent studies have reported efficient synthetic routes for producing this compound, often involving the condensation of appropriate benzo[b][1,4]oxazine derivatives with ethyl acetate. Various methods have been employed, including TFA-catalyzed reactions that enhance yields and simplify purification processes .

Anticancer Properties

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Key findings include:

  • In Vitro Cytotoxicity : The compound was tested against several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated an IC50 value of approximately 5.9 µM against A549 cells, comparable to standard chemotherapeutics like Cisplatin .
Cell LineIC50 (µM)Comparison DrugComparison IC50 (µM)
A5495.9Cisplatin15.37
SW-4802.3Cisplatin16.1
MCF-75.65Cisplatin3.2

The mechanism behind the anticancer activity of this compound appears to involve the inhibition of key signaling pathways associated with tumor growth. Specifically, it has been implicated in the inhibition of the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival .

Additional Biological Activities

Beyond its anticancer effects, compounds related to this compound have shown promising results in:

  • Antimicrobial Activity : Similar structures have been reported to exhibit antimicrobial properties against various pathogens .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A detailed investigation demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, indicating its potential as a therapeutic agent for breast cancer .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, supporting its potential for further development as an anticancer drug.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate and its derivatives?

The compound is typically synthesized via Wittig reactions or esterification processes . For example, derivatives are prepared by reacting this compound with aromatic aldehydes under Wittig conditions (triphenylphosphine, ethanol) to form conjugated systems . Another approach involves refluxing intermediates like ethyl bromoacetate with benzoxazinone precursors in acetonitrile using potassium carbonate as a base . Yield optimization often requires controlled reaction times (e.g., 12–24 hours) and purification via silica gel chromatography .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • Multinuclear NMR (1H, 13C, and 2D experiments) to confirm substituent connectivity and stereochemistry.
  • X-ray crystallography to resolve molecular conformation, as seen in studies where dihedral angles (e.g., 84.43° between fused rings) and hydrogen-bonding networks were determined .
  • High-resolution mass spectrometry (HRMS) for precise molecular weight validation .
  • FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1200 cm⁻¹) functional groups .

Q. How is the compound initially screened for biological activity in academic research?

Standard assays include:

  • Antibacterial screening against Gram-positive/-negative strains via broth microdilution, though some derivatives showed insignificant activity compared to reference drugs .
  • Alpha-glucosidase inhibition assays to evaluate anti-diabetic potential, measuring IC₅₀ values in vitro .
  • Anti-inflammatory testing using heat-induced hemolysis models to assess membrane stabilization .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of this compound’s electronic structure?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals frontier molecular orbitals (HOMO/LUMO), charge distribution, and electrostatic potential surfaces. For example, HOMO localization on pyridazine rings and LUMO on ester groups explains reactivity patterns. These insights guide rational design of derivatives with improved bioactivity .

Q. What crystallographic strategies resolve conformational ambiguities in derivatives?

Single-crystal X-ray diffraction identifies non-covalent interactions (e.g., C–H···O/N hydrogen bonds) that stabilize molecular packing. For instance, weak intramolecular interactions (C16–H16B···O2) influence side-chain conformations, while dihedral angles between fused rings (e.g., 53.26° for pendant phenyl groups) clarify stereoelectronic effects .

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

  • Catalyst selection : Palladium catalysts (e.g., (PPh₃)₄Pd) improve cross-coupling efficiency in Suzuki reactions .
  • Solvent systems : Ethanol or THF under reflux enhances intermediate solubility .
  • Workup protocols : Liquid-liquid extraction (ethyl acetate/water) and column chromatography (petroleum ether/EtOAc gradients) minimize byproduct contamination .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies (e.g., low antibacterial activity but promising anti-diabetic effects) may arise from target selectivity or structural modifications . For example, replacing chlorine with bulkier substituents in derivatives alters binding to bacterial vs. metabolic enzymes. Follow-up studies should:

  • Compare IC₅₀ values across multiple assays .
  • Use molecular docking to predict target affinity .

Q. What structure-activity relationship (SAR) trends are observed for derivatives of this compound?

  • Electron-withdrawing groups (e.g., Cl at position 7) enhance alpha-glucosidase inhibition by increasing electrophilicity at the oxazinone core .
  • Ester side chains improve solubility but may reduce membrane permeability, necessitating pro-drug strategies .
  • Arylidene substitutions (via Wittig reactions) extend π-conjugation, potentially improving anti-inflammatory activity .

Methodological Considerations

  • Contradictory data resolution : Cross-validate spectral assignments (e.g., NOESY for stereochemistry) and replicate biological assays under standardized conditions .
  • Advanced characterization : Pair experimental data (X-ray/IR) with computational models to resolve ambiguous conformations .
  • Synthetic scalability : Prioritize atom-economical routes (e.g., one-pot syntheses) to reduce purification steps .

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